

Regaloside E CAS number and molecular formula

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An In-depth Technical Guide to Regaloside E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a phenylpropanoid glycoside first identified in Lilium longiflorum, is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of **Regaloside E**, including its chemical identity, physicochemical properties, and known biological activities. Detailed methodologies for its isolation and for the assessment of its bioactivity are presented to facilitate further research and development. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and natural product chemistry.

Chemical and Physical Data

Regaloside E is chemically classified as a phenylpropanoid glycoside. Its core structure consists of a substituted aromatic ring linked to a glycerol moiety, which is in turn glycosidically bound to a sugar molecule.

Table 1: Physicochemical Properties of Regaloside E



Property	Value	Source	
CAS Number	123134-21-4	N/A	
Molecular Formula	C20H26O12	N/A	
Molecular Weight	458.41 g/mol N/A		
Appearance	White amorphous powder N/A		
Purity	Typically ≥98% (by HPLC)	ally ≥98% (by HPLC) N/A	
Solubility	Soluble in methanol, ethanol, DMSO, and pyridine.	anol, N/A	

Note: Further characterization data, including specific 1H and 13C NMR spectra and mass spectrometry data, are essential for unambiguous identification and are actively being compiled from ongoing research.

Biological Activity and Quantitative Data

The primary reported biological activity of **Regaloside E** is its inhibitory effect on the dipeptidyl peptidase-IV (DPP-IV) enzyme. DPP-IV is a significant therapeutic target in the management of type 2 diabetes. Additionally, crude extracts of Lilium longiflorum containing regalosides have demonstrated potential in lipid peroxidation inhibition.

Table 2: Quantitative Bioactivity Data for Regaloside E

Assay	Target	Activity	Source
DPP-IV Inhibition	Dipeptidyl Peptidase- IV	IC50: 46.19 μM	N/A
Lipid Peroxidation Inhibition	Lipid Radicals	>20% inhibition at 10 ppm (for a fraction containing regaloside)	[1]

Experimental Protocols

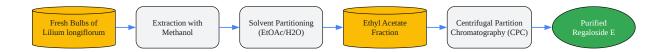




Isolation and Purification of Regaloside E from Lilium longiflorum

The following protocol is based on the successful isolation of **Regaloside E** using Centrifugal Partition Chromatography (CPC).

Workflow for Regaloside E Isolation



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Caption: Isolation workflow for Regaloside E from Lilium longiflorum.

Methodology:

- Extraction: Fresh bulbs of Lilium longiflorum are homogenized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.
- Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc fractions are combined and evaporated to dryness.
- Centrifugal Partition Chromatography (CPC):
 - Solvent System: A two-phase solvent system of chloroform-methanol-isopropanol-water
 (5:2:2:4, v/v/v/) is prepared and equilibrated.
 - Operation: The CPC instrument is filled with the lower (organic) phase as the stationary phase. The ethyl acetate fraction, dissolved in a 1:1 mixture of the upper and lower phases, is injected. The separation is performed in the ascending mode, using the upper (aqueous) phase as the mobile phase.



- Fraction Collection: Eluting fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and collect those containing Regaloside E.
- Final Purification: The fractions containing Regaloside E are pooled and concentrated to yield the purified compound. Purity is confirmed by HPLC analysis.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potential of compounds against DPP-IV.

DPP-IV Inhibition Assay Workflow



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Caption: Workflow for the DPP-IV inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of Regaloside E in a suitable solvent (e.g., DMSO).
 - Dilute the DPP-IV enzyme and the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer (e.g., Tris-HCl, pH 8.0).
- Assay Procedure (96-well plate format):
 - To each well, add the assay buffer, the DPP-IV enzyme solution, and varying concentrations of Regaloside E (or vehicle control).



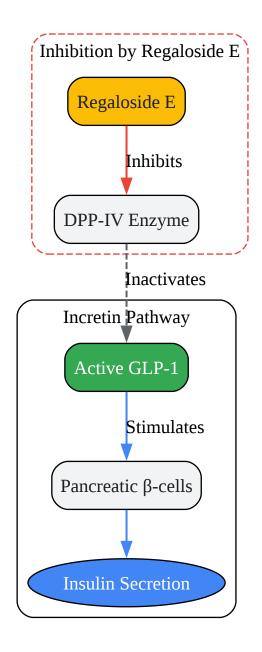
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
- Data Analysis:
 - The percent inhibition is calculated using the formula: [% Inhibition = (1 (Fluorescence of sample / Fluorescence of control)) * 100].
 - The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)
 is determined by plotting the percent inhibition against the logarithm of the inhibitor
 concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by **Regaloside E** is currently limited, its activity as a DPP-IV inhibitor suggests a potential role in the incretin pathway.

Proposed Signaling Pathway for Regaloside E





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Caption: Proposed mechanism of **Regaloside E** via the incretin pathway.

By inhibiting DPP-IV, **Regaloside E** can prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to an increase in the circulating levels of active GLP-1, which in turn stimulates insulin secretion from pancreatic β -cells in a glucosedependent manner. This mechanism is a well-established therapeutic strategy for type 2 diabetes. Further research is warranted to explore other potential signaling pathways that may be influenced by **Regaloside E**.



Conclusion and Future Directions

Regaloside E presents a promising natural product with demonstrated in vitro activity against a key therapeutic target for type 2 diabetes. The methodologies outlined in this guide provide a framework for its consistent isolation and biological evaluation. Future research should focus on:

- Comprehensive Structural Elucidation: Obtaining and publishing detailed 1D and 2D NMR and high-resolution mass spectrometry data.
- In-depth Pharmacological Profiling: Expanding the scope of biological assays to investigate other potential activities, such as anti-inflammatory and antioxidant effects, with quantitative data.
- Mechanism of Action Studies: Investigating the direct effects of Regaloside E on cellular signaling pathways beyond the incretin system.
- In Vivo Efficacy and Safety: Progressing to animal models to evaluate the therapeutic potential and safety profile of **Regaloside E**.

This in-depth technical guide serves as a catalyst for advancing the scientific understanding and potential therapeutic application of **Regaloside E**.

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References

- 1. academic.oup.com [academic.oup.com]
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